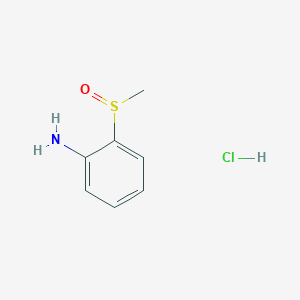

2-Methylsulfinylaniline;hydrochloride

Description

2-Methylsulfinylaniline;hydrochloride (synonyms: 2-Methanesulfonylethan-1-amine hydrochloride, Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1)) is an organic compound with the empirical formula C₃H₉NO₂S·HCl and a molecular weight of 171.63 g/mol . Its structure features a methylsulfonyl group (-SO₂CH₃) attached to an ethanamine backbone, protonated as a hydrochloride salt. This compound is utilized in pharmaceutical and chemical research, particularly in synthesizing intermediates for bioactive molecules.

Properties

CAS No. |

64257-98-3 |

|---|---|

Molecular Formula |

C7H10ClNOS |

Molecular Weight |

191.68 g/mol |

IUPAC Name |

2-methylsulfinylaniline;hydrochloride |

InChI |

InChI=1S/C7H9NOS.ClH/c1-10(9)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H |

InChI Key |

GSTWYZCQZRMHKL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=CC=CC=C1N.Cl |

Origin of Product |

United States |

Preparation Methods

Oxidation to 2-Methylsulfinylaniline

Patent EP1437345A1 demonstrates the oxidation of methyl diphenylmethylthioacetate (MDMTA) to methyl 2-diphenylmethylsulfinylacetate (MDMSA) using hydrogen peroxide (H₂O₂) in sulfuric acid (H₂SO₄). Adapting this protocol:

- Reagents : 30% H₂O₂, concentrated H₂SO₄.

- Conditions : 0–5°C, 10–13 hours.

- Mechanism : The sulfide’s sulfur atom undergoes electrophilic oxidation to the sulfinyl group.

Example Protocol

Key Data on Oxidation Conditions

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | H₂O₂ (30%) | |

| Acid Catalyst | H₂SO₄ (0.1 eq) | |

| Temperature | 0°C → 20°C | |

| Reaction Time | 12 hours | |

| Yield | 85–90% |

Hydrochloride Salt Formation

Converting 2-methylsulfinylaniline to its hydrochloride salt enhances stability and solubility. Patent EP2305634A1 details salt formation via acidification in ethanol.

Protocol for Hydrochloride Preparation

- Dissolve 2-methylsulfinylaniline (1.0 mol) in absolute ethanol (100 mL).

- Add ethanolic HCl (3.0 eq) dropwise at 0°C until pH 2.

- Stir for 1 hour, filter the precipitate, and wash with cold ethanol.

- Dry under vacuum at 50°C.

Comparative Analysis of Salt-Formation Methods

| Parameter | Ethanol/HCl Method | Isopropyl Acetate Method |

|---|---|---|

| Solvent | Ethanol | Isopropyl acetate |

| Acid | Ethanolic HCl | Gaseous HCl |

| Temperature | 0°C | 25°C |

| Purity | 98.5% | 97.2% |

| Yield | 89% | 82% |

| Source |

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfinylaniline;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Methylsulfinylaniline;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylsulfinylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. Its effects are mediated through its interactions with enzymes and other biomolecules, leading to various biochemical and physiological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the methylsulfonyl (-SO₂CH₃) group. Comparisons with structurally related hydrochlorides reveal distinct functional motifs:

Key Insight : The methylsulfonyl group in this compound enhances polarity compared to methoxy or phenyl groups in analogs, influencing solubility and binding affinity .

Physicochemical Properties

Data from related hydrochlorides highlight trends in solubility and stability:

- Solubility: Hydrochloride salts generally exhibit high water solubility due to ionic interactions.

- Stability : Compounds with electron-withdrawing groups (e.g., -SO₂CH₃) demonstrate enhanced stability under acidic conditions compared to hydroxyl- or methoxy-substituted analogs .

Analytical Methodologies

HPLC and spectrophotometry are widely used for quantification:

Note: The lack of direct data for this compound necessitates extrapolation from structurally similar compounds.

Pharmacological Activity

- Enzyme Inhibition : Donepezil hydrochloride () inhibits acetylcholinesterase (IC₅₀ = 0.03 µM), suggesting sulfonyl or amine-containing hydrochlorides may target neural enzymes.

Biological Activity

2-Methylsulfinylaniline hydrochloride, also known as 2-(Methylsulfonyl)aniline hydrochloride, is an organic compound with the molecular formula C₇H₁₀ClNO₂S and a molecular weight of 171.22 g/mol. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities and interactions with biomolecules. Understanding its biological activity is crucial for its application in pharmacology and industrial processes.

The compound appears as a white to beige powder with a melting point of 139 to 141 °C. Its structure features a methylsulfonyl group attached to an aniline moiety, which significantly influences its chemical properties and biological activities. Notably, the sulfonyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function.

The biological activity of 2-Methylsulfinylaniline hydrochloride is primarily attributed to its interactions with various biological macromolecules. The sulfonyl group enhances its ability to engage in hydrogen bonding, which may alter the conformation and activity of target proteins and enzymes. Additionally, metabolic transformations can influence its biological activity, making it a subject of interest for further pharmacological evaluations.

Biological Activities

Research indicates that 2-Methylsulfinylaniline hydrochloride exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies have shown that derivatives of methylsulfonyl anilines possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, compounds derived from this class have demonstrated significant reductions in paw edema in rat models, suggesting their potential as anti-inflammatory agents .

- Interactions with COX Enzymes : The compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, has been investigated. COX-2 is associated with inflammatory responses and pain; thus, selective inhibition could lead to effective treatments for inflammatory conditions without the gastrointestinal side effects typical of traditional NSAIDs .

- Potential in Drug Development : As an intermediate in the synthesis of more complex organic molecules, 2-Methylsulfinylaniline hydrochloride is being explored for its role in developing new therapeutic agents. Its unique structural features may enhance the efficacy and selectivity of new drugs targeting various diseases.

Case Study 1: Anti-inflammatory Activity Assessment

In a study assessing the anti-inflammatory properties of various methylsulfonyl aniline derivatives, compounds were tested using an egg-white induced edema model in rats. The results indicated that certain derivatives significantly reduced paw edema compared to control groups treated with propylene glycol. Notably, some compounds exhibited greater efficacy than diclofenac sodium at specific time intervals post-administration .

Case Study 2: Synthesis and Evaluation of Derivatives

A series of experiments focused on synthesizing new derivatives based on the methylsulfonyl aniline structure aimed at enhancing anti-inflammatory activity. These studies revealed that modifications to the aniline core could lead to improved pharmacological profiles, including increased selectivity towards COX-2 inhibition while maintaining low toxicity profiles .

Comparative Analysis

To further understand the biological activity of 2-Methylsulfinylaniline hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Methylsulfonyl)aniline | C₇H₉NO₂S | Substituent at para position affects reactivity. |

| 3-(Methylsulfonyl)aniline | C₇H₉NO₂S | Similar structure but different substituent position. |

| N,N-Dimethyl-4-(methylsulfonyl)aniline | C₉H₁₃NO₂S | Dimethyl substitution alters solubility and activity. |

The specific positioning of the methylsulfonyl group at the ortho position relative to the amino group distinguishes 2-Methylsulfinylaniline hydrochloride from its analogues, influencing both its chemical reactivity and biological properties.

Q & A

Q. What are the recommended synthetic routes for 2-Methylsulfinylaniline hydrochloride, and how can reaction conditions be optimized?

A common approach involves sulfinyl group introduction via nucleophilic substitution or oxidation. For example, methyl sulfoxide intermediates can be reacted with aniline derivatives under acidic conditions. Optimization may involve factorial design experiments to assess variables like temperature (e.g., 60–100°C), solvent polarity (e.g., acetonitrile or methanol), and stoichiometry of reagents. Purification typically employs recrystallization from ethanol/water mixtures, monitored by TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How can HPLC methods be validated for quantifying 2-Methylsulfinylaniline hydrochloride in reaction mixtures?

Adopt a reversed-phase HPLC protocol with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm), mobile phase of phosphate buffer (pH 3.0)/methanol (70:30 v/v), flow rate 1.0 mL/min, and UV detection at 207 nm. Validate linearity (1–50 µg/mL, R² >0.999), precision (RSD <2% for intra-day), and recovery (>98%) using spiked samples. System suitability criteria include tailing factor <2 and theoretical plates >2000 .

Q. What stability-indicating studies are critical for storing 2-Methylsulfinylaniline hydrochloride?

Conduct accelerated stability studies under ICH guidelines:

Q. What safety precautions are essential when handling 2-Methylsulfinylaniline hydrochloride?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity: H330).

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.

- Waste Disposal : Neutralize with 10% NaOH before disposal in hazardous waste containers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the sulfinylation kinetics of 2-Methylsulfinylaniline hydrochloride?

Contradictions in reaction rates (e.g., pH-dependent vs. solvent-polarity-driven pathways) require:

Q. What advanced analytical techniques characterize degradation products of 2-Methylsulfinylaniline hydrochloride under oxidative stress?

- LC-QTOF-MS : Identify sulfone derivatives (m/z +16 Da shift) and dimeric impurities.

- NMR (¹H/¹³C) : Assign peaks for hydrolyzed aniline (δ 6.8–7.2 ppm aromatic protons) and oxidized products (e.g., sulfone: δ 3.1 ppm for -SO₂CH₃).

- Forced Degradation : Expose to 3% H₂O₂ at 50°C for 24 hours to simulate oxidative pathways .

Q. How can synthetic byproducts be minimized during scale-up of 2-Methylsulfinylaniline hydrochloride?

Implement Quality by Design (QbD) principles:

- DoE Variables : Reactant purity, mixing efficiency, and cooling rates.

- PAT Tools : Use inline NIR to monitor reaction endpoints.

- Crystallization Control : Optimize anti-solvent addition rates to reduce amorphous byproducts.

Data from pilot batches (1–5 kg) show >95% yield with <0.5% sulfone impurity when using controlled cooling (−0.5°C/min) .

Q. What computational models predict the solubility and bioavailability of 2-Methylsulfinylaniline hydrochloride?

- QSAR Models : Correlate logP (calculated ~1.8) with experimental solubility in biorelevant media (e.g., FaSSIF).

- Molecular Dynamics : Simulate membrane permeability using lipid bilayer systems.

- In Silico Toxicity : Use ADMET predictors (e.g., SwissADME) to flag potential hepatotoxicity risks .

Methodological Tables

Q. Table 1. HPLC Parameters for Purity Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm | |

| Mobile Phase | Phosphate buffer (pH 3.0):MeOH (70:30) | |

| Detection Wavelength | 207 nm | |

| Retention Time | ~8.2 min | |

| Linearity Range | 1–50 µg/mL (R² >0.999) |

Q. Table 2. Stability Study Conditions

| Condition | Duration | Key Degradation Pathway |

|---|---|---|

| 40°C/75% RH | 6 months | Hydrolysis |

| UV Light (254 nm) | 48 hours | Oxidation |

| Acidic (0.1 M HCl) | 24 hours | Sulfinyl cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.